molecular formula C8H11O4P B1597174 (4-methoxyphenyl)methylphosphonic Acid CAS No. 40299-61-4

(4-methoxyphenyl)methylphosphonic Acid

Cat. No.: B1597174
CAS No.: 40299-61-4
M. Wt: 202.14 g/mol
InChI Key: XUAVFSMXCWTYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methoxyphenyl)methylphosphonic acid is a phosphonic acid derivative known for its unique chemical structure and biological activity.

Scientific Research Applications

(4-methoxyphenyl)methylphosphonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.

    Biology: The compound has been studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research has explored its use in developing antiviral and anticancer drugs due to its unique chemical properties.

    Industry: It is utilized in the production of polymers, adhesives, and other industrial materials.

Mechanism of Action

Target of Action

The primary target of (4-methoxyphenyl)methylphosphonic acid derivatives is acid phosphatase . Acid phosphatase is a binuclear metallo-hydrolase found in various mammals, plants, fungi, and bacteria . In mammals, the activity of acid phosphatase is associated with bone resorption, which can lead to bone metabolic disorders such as osteoporosis .

Mode of Action

This compound derivatives act as inhibitors of acid phosphatase . The potency of these inhibitors improves with increasing alkyl chain length . Hexadecyl derivatives, for instance, inhibit acid phosphatase in a mixed manner, while dodecyl derivatives act as efficient noncompetitive inhibitors .

Biochemical Pathways

It’s known that methylphosphonic acid, a structurally similar compound, is an intermediate in the synthesis of phosphorus-containing nerve agents and a biosynthesis product of marine microbes . Its degradation under UV irradiation involves the cleavage of the C–P bond, a process that’s more extensive under alkaline conditions .

Result of Action

The degradation of a similar compound, methylphosphonic acid, results in the incorporation of one exogenous oxygen atom into the product orthophosphate (po4) following the c–p bond cleavage .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the degradation of methylphosphonic acid is more extensive under alkaline conditions and is more rapid at the initial stage of the reaction . The contribution of UV radiation to the degradation of methylphosphonic acid in aquatic systems could be significant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methylphosphonic acid typically involves the hydrolysis of its ester derivatives. One common method is the hydrolysis of phosphonates under acidic or basic conditions. For instance, the hydrolysis of phosphinates and phosphonates can be achieved using hydrochloric acid or sodium hydroxide . Another method involves the use of trimethylsilyl halides to cleave the C-O bond in phosphonates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrolysis of phosphonate esters using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the methoxy group or the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .

Comparison with Similar Compounds

Similar Compounds

    Methylphosphonic acid: A simpler phosphonic acid derivative with similar chemical properties.

    Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate: A derivative with additional functional groups that enhance its biological activity.

Uniqueness

(4-methoxyphenyl)methylphosphonic acid is unique due to its methoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-methoxyphenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O4P/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAVFSMXCWTYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378719
Record name (4-methoxyphenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40299-61-4
Record name (4-methoxyphenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40299-61-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-methoxyphenyl)methylphosphonic Acid
Reactant of Route 2
Reactant of Route 2
(4-methoxyphenyl)methylphosphonic Acid
Reactant of Route 3
Reactant of Route 3
(4-methoxyphenyl)methylphosphonic Acid
Reactant of Route 4
Reactant of Route 4
(4-methoxyphenyl)methylphosphonic Acid
Reactant of Route 5
Reactant of Route 5
(4-methoxyphenyl)methylphosphonic Acid
Reactant of Route 6
Reactant of Route 6
(4-methoxyphenyl)methylphosphonic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.